1H,1'H-3,3'-biindole
Overview
Description
3,3’-Biindole is an organic compound characterized by the presence of two indole units connected at the 3-position. This structural motif is significant due to its occurrence in various natural alkaloids, biologically active compounds, and functional materials . The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in multiple scientific fields.
Mechanism of Action
- The primary target of 1H,1’H-3,3’-biindole is not well-documented in the available literature. However, we know that it interacts with specific molecular configurations due to its π-electron delocalization. These interactions likely play a role in its biological effects .
- The compound’s interaction with its targets remains an area of ongoing research. Its π-electron system may contribute to nonlinear optical (NLO) properties, distinguishing it from inorganic materials. The presence of halogen substitutions (such as bromine) affects its NLO properties .
Target of Action
Mode of Action
Action Environment
Its unique structure and interactions make it an exciting subject for scientific exploration . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic methodologies have been developed to obtain 3,3’-biindole. A common strategy involves the coupling reaction between two indole units. This can be achieved through palladium-catalyzed cross-coupling reactions or oxidative couplings catalyzed by reagents such as palladium salts, iron trichloride, oxidized active carbon, and iodine . Another method involves the copper-catalyzed Friedel-Crafts propargylation/hydroamination/aromatization sequence .
Industrial Production Methods: In industrial settings, the synthesis of 3,3’-biindole can be optimized by using sustainable methods. For example, the use of acidic deep eutectic solvents as both solvent and Brønsted acid catalyst has been shown to be effective. This method avoids the use of volatile organic compounds and additional acid catalysts, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Biindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine and iron trichloride are commonly used.
Reduction: Reductive cyclization can be achieved using reagents like titanium(III) chloride.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield various substituted biindoles, while reductive cyclization can produce indole derivatives .
Scientific Research Applications
3,3’-Biindole has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,3’-Biindole-2,2’(1H,1’H)-dione: This derivative has been studied for its nonlinear optical properties and shows different behavior due to the presence of additional functional groups.
Indole Derivatives: Compounds like 2,2’-biindole and 2,3-difunctionalized indoles share structural similarities but differ in their chemical reactivity and applications.
Uniqueness: 3,3’-Biindole stands out due to its versatility in undergoing various chemical reactions and its presence in biologically active natural products. Its unique structure allows for diverse functionalization, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJMXLYLQPXPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300621 | |
Record name | 3,3'-Biindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13637-37-1 | |
Record name | 3,3'-Biindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Biindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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